REACTION_SMILES
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[Cl:1][CH2:2][C:3](=[O:4])[NH:5][CH:6]([CH2:7][CH:8]([CH3:9])[CH3:10])[CH2:11][OH:12].[H-:13].[Na+:14].[O:16]1[CH2:17][CH2:18][CH2:19][CH2:20]1.[OH2:15]>>[CH2:2]1[C:3](=[O:4])[NH:5][CH:6]([CH2:7][CH:8]([CH3:9])[CH3:10])[CH2:11][O:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CC(CO)NC(=O)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)CC1COCC(=O)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |